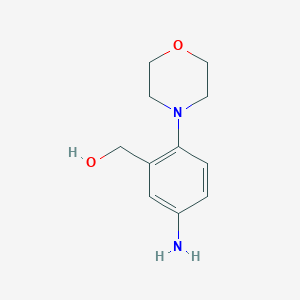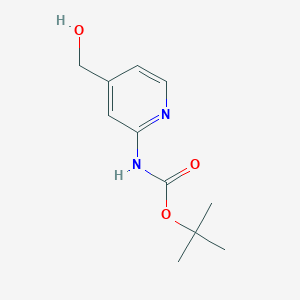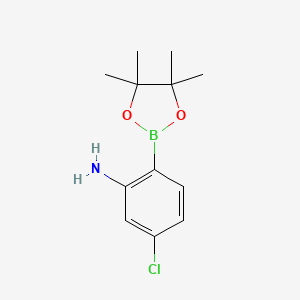
1-(4-Bromophenyl)piperidin-4-ol
概述
描述
1-(4-Bromophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is characterized by the presence of a bromophenyl group attached to a piperidin-4-ol moiety
作用机制
Target of Action
The primary target of 1-(4-Bromophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of this compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, this compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s effectiveness as a ccr5 antagonist suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the virus to infect cells . As a result, the progression of the HIV-1 infection is slowed down .
生化分析
Biochemical Properties
1-(4-Bromophenyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the chemokine receptor CCR5, which is part of the G-protein coupled receptor family. This interaction is crucial in the process of HIV-1 entry into cells. The compound acts as a CCR5 antagonist, blocking the receptor and preventing the virus from entering the cells . Additionally, this compound has been found to interact with the human H3 receptor, showing potential as a therapeutic agent in various neurological conditions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the CCR5 receptor impacts the signaling pathways involved in immune response and inflammation. By blocking this receptor, the compound can modulate the immune response and potentially reduce inflammation . Furthermore, its interaction with the H3 receptor suggests that it may influence neurotransmitter release and neuronal signaling, which could have implications for treating neurological disorders .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. As a CCR5 antagonist, it binds to the receptor and inhibits its activity, preventing HIV-1 from entering the cells . This binding interaction is believed to involve a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor. Additionally, the compound’s interaction with the H3 receptor involves binding to the receptor and modulating its activity, which can influence neurotransmitter release and neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, particularly in modulating immune response and neuronal signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively block the CCR5 receptor and modulate immune response without significant adverse effects . At higher doses, toxic effects have been observed, including potential neurotoxicity and adverse effects on liver function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The metabolic pathways of this compound can influence its efficacy and toxicity, depending on the rate and extent of its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may be localized to the plasma membrane, where it interacts with receptors like CCR5 and H3. Additionally, its localization to the nucleus can influence gene expression and cellular signaling pathways .
准备方法
The synthesis of 1-(4-Bromophenyl)piperidin-4-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate product to the desired piperidin-4-ol derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(4-Bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Bromophenyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for complex chemical synthesis
相似化合物的比较
1-(4-Bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)piperidin-4-ol: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and pharmacokinetics.
1-(4-Methylphenyl)piperidin-4-ol: The methyl group can influence the compound’s lipophilicity and overall biological activity.
属性
IUPAC Name |
1-(4-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDQKDUKSOJFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)
![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)




![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)





